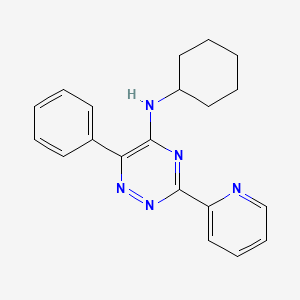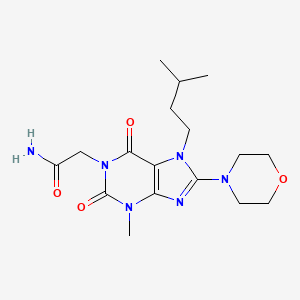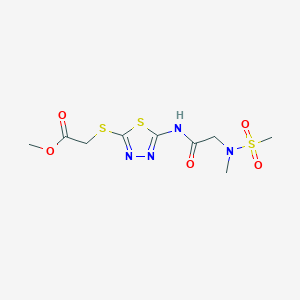![molecular formula C15H17ClN2OS B2798407 N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide CAS No. 1444829-00-8](/img/structure/B2798407.png)
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction. CTAP has been extensively studied for its potential applications in the development of novel therapeutic agents for the treatment of opioid addiction and other related disorders.
Mécanisme D'action
CTAP is a potent and selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins, which are responsible for the regulation of pain and addiction. By blocking the mu-opioid receptor, CTAP can reduce the effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects. In preclinical studies, CTAP has been shown to reduce opioid-induced analgesia, tolerance, and dependence. It has also been shown to reduce the rewarding effects of opioids, which are responsible for the development of addiction. Additionally, CTAP has been shown to reduce the symptoms of opioid withdrawal, such as anxiety, depression, and gastrointestinal distress.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for investigating the role of this receptor in pain and addiction. CTAP is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in preclinical studies. However, CTAP has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the use of CTAP in scientific research. One area of interest is the development of novel therapeutic agents for the treatment of opioid addiction and related disorders. CTAP has shown promise as a potential treatment option, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, CTAP could be used in combination with other opioid receptor antagonists and agonists to develop more effective and targeted therapies for pain and addiction.
Méthodes De Synthèse
CTAP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetic acid in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain pure CTAP. Other methods of synthesis include the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetyl chloride or thian-4-ylacetic anhydride.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential applications in the field of scientific research. It has been used as a tool to investigate the role of the mu-opioid receptor in the regulation of pain and addiction. CTAP has also been used to study the mechanisms of action of other opioid receptor antagonists and agonists. Additionally, CTAP has been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of opioid addiction and other related disorders.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-3-1-12(2-4-13)14(10-17)18-15(19)9-11-5-7-20-8-6-11/h1-4,11,14H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGPUCCEYWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)


![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)


![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)


